SAR-020106 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, ]. CHK1 plays a crucial role in the DNA damage response pathway, specifically at the S and G2/M cell cycle checkpoints [, , , ]. In many cancer cells, the G1/S checkpoint is compromised due to p53 dysfunction, making these cells more reliant on S and G2/M checkpoints [, ]. SAR-020106 exploits this dependency by abrogating these checkpoints, selectively sensitizing p53-deficient cancer cells to DNA-damaging agents, thereby enhancing their cytotoxic effects [, , ].
SAR-020106 is a synthetic compound that has garnered attention in the pharmaceutical and chemical research communities for its potential therapeutic applications. This compound is primarily classified as a small molecule, which indicates its relatively low molecular weight and ability to interact with biological systems at the molecular level. SAR-020106 is part of ongoing research efforts aimed at developing novel treatments for various diseases, particularly in the realm of oncology and neurodegenerative disorders.
The compound SAR-020106 was developed through a collaborative effort between academic institutions and pharmaceutical companies, focusing on drug discovery and development. Its synthesis and characterization have been documented in various scientific publications, indicating a growing interest in its biological activity and therapeutic potential.
SAR-020106 is classified under small organic molecules, specifically within the category of heterocyclic compounds. These compounds are characterized by the presence of rings that contain atoms of at least two different elements, one of which is typically carbon. The classification reflects its structure and potential interactions with biological targets.
The synthesis of SAR-020106 involves several steps, typically starting from commercially available precursors. The synthetic route may include:
The synthesis often employs techniques such as:
Detailed protocols can vary depending on the desired purity and yield of SAR-020106.
The molecular structure of SAR-020106 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and possibly oxygen or sulfur atoms. The specific arrangement of these atoms defines its three-dimensional conformation, which is crucial for its biological activity.
Key structural data may include:
SAR-020106 participates in various chemical reactions that can be categorized as follows:
These reactions are typically characterized by:
The mechanism of action for SAR-020106 involves its interaction with specific biological targets within cells. This interaction may modulate pathways related to cell proliferation, apoptosis (programmed cell death), or neuroprotective effects.
Research indicates that SAR-020106 may act through:
Key physical properties include:
Chemical properties encompass:
Relevant data from studies may indicate how these properties influence its efficacy as a therapeutic agent.
SAR-020106 has potential applications in several scientific fields:
Research continues to explore the full range of applications for SAR-020106, emphasizing its significance in advancing therapeutic strategies against challenging diseases.
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase encoded by the CHEK1 gene, serving as a critical regulator of the DNA damage response (DDR) and cell cycle progression. CHK1 is primarily activated by ATR (ataxia telangiectasia and Rad3-related kinase) in response to single-stranded DNA (ssDNA) breaks, replication stress (RS), or stalled replication forks [1] [6]. Once activated, CHK1 phosphorylates downstream effectors including CDC25 phosphatases, leading to their degradation. This results in the inactivation of CDK1/cyclin B and CDK2/cyclin E complexes, enforcing S-phase and G2/M cell cycle arrest to allow DNA repair [1] [9]. Beyond checkpoint control, CHK1 stabilizes replication forks, suppresses origin firing during replication stress, and facilitates homologous recombination (HR) repair through RAD51 recruitment [1] [6].
The therapeutic targeting of CHK1 exploits a fundamental vulnerability in cancer cells: G1 checkpoint deficiency. Approximately 50% of human cancers harbor TP53 mutations, disabling the G1/S checkpoint and rendering cancer cells dependent on CHK1-mediated S and G2/M checkpoints for DNA repair [1] [2]. This creates a synthetic lethality scenario where CHK1 inhibition forces cancer cells with unrepaired DNA damage into catastrophic mitosis. Additionally, oncogene-induced replication stress (e.g., from MYC or RAS activation) increases reliance on CHK1 for fork stabilization and recovery [1] [8]. Preclinical studies confirm that CHK1 inhibition preferentially sensitizes p53-deficient tumors to genotoxic agents (e.g., gemcitabine, irinotecan) and radiation [2] [5] [9].
SAR-020106 (CAS 1184843-57-9) is a potent, selective, ATP-competitive CHK1 inhibitor discovered through rational drug design approaches. It belongs to the pharmacologic class of targeted DDR inhibitors and was developed to overcome limitations of earlier CHK1 inhibitors like UCN-01, which exhibited off-target effects against PKC, CDKs, and other kinases [1] [4]. SAR-020106 emerged from optimization efforts focused on achieving high CHK1 specificity and favorable pharmacokinetic properties for in vivo efficacy [2] [4]. It is characterized by its nanomolar inhibitory potency and synergistic enhancement of cytotoxic therapies in preclinical models of solid tumors [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7